molecular formula C20H29N3O3S B2715770 1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine CAS No. 2320422-13-5

1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Cat. No.: B2715770
CAS No.: 2320422-13-5
M. Wt: 391.53
InChI Key: UMFGPKNDEMTEDS-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a synthetic piperidine derivative featuring two distinct structural motifs:

  • 4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperidine: A piperidine ring substituted with a sulfonyl-linked 1-methylimidazole, a heterocycle known for its role in receptor binding and modulation.

This compound is hypothesized to act as a histamine H₃ receptor antagonist, based on structural similarities to patented piperidine derivatives targeting neurological disorders like Alzheimer’s disease . Its design leverages adamantane’s pharmacokinetic advantages and the imidazole sulfonyl group’s electronic properties for receptor interaction.

Properties

IUPAC Name

1-adamantyl-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-22-7-4-21-19(22)27(25,26)17-2-5-23(6-3-17)18(24)20-11-14-8-15(12-20)10-16(9-14)13-20/h4,7,14-17H,2-3,5-6,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFGPKNDEMTEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane moiety, a piperidine ring, and a sulfonamide group linked to a methyl-substituted imidazole. This unique structure is thought to contribute to its biological activity.

Property Value
Molecular FormulaC₁₉H₂₄N₂O₃S
Molecular Weight364.47 g/mol
SolubilitySoluble in DMSO
Purity≥95%

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Inhibition of Enzymes : Compounds with adamantane groups have been shown to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in glucocorticoid metabolism and is implicated in conditions like obesity and diabetes .
  • Antiviral Activity : The piperidine derivatives have been explored for their antiviral properties against coronaviruses, including SARS-CoV-2. They may act by inhibiting viral proteases, which are essential for viral replication .

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Case Study: Inhibition of 11β-HSD1

In a study examining adamantane derivatives, it was found that certain compounds displayed significant inhibition of 11β-HSD1 with IC50 values ranging from 60 to 93 nM. The structure-activity relationship (SAR) analysis indicated that modifications to the imidazole and piperidine moieties could enhance potency .

Case Study: Antiviral Properties

A recent investigation into structurally similar piperidine compounds revealed their effectiveness against human coronavirus 229E, with some showing micromolar activity against SARS-CoV-2. The mechanism involved inhibition of the main protease (Mpro), crucial for viral replication .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and IC50 values of related adamantane and piperidine derivatives:

Compound Biological Activity IC50 (nM)
Adamantane-linked triazole derivativesInhibition of 11β-HSD1~60
Piperidine derivative AAntiviral against HCoV-229E7.4 μM
Piperidine derivative BInhibition of SARS-CoV-2 MproModest

Scientific Research Applications

Structural Characteristics

The compound can be represented structurally as follows:

C18H24N4O3S\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Key features include:

  • Adamantane moiety : Known for its stability and ability to enhance biological activity.
  • Piperidine ring : A six-membered nitrogen-containing ring that exhibits diverse pharmacological properties.
  • Sulfonamide group : Implicated in various biological interactions.

Scientific Research Applications

The primary applications of this compound lie within scientific research, particularly in the following areas:

Medicinal Chemistry

Research indicates that compounds similar to 1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine may exhibit significant biological activities, including:

  • Anticancer Activity : Studies suggest that piperidine derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Neuroactivity : The compound may interact with neurotransmitter systems, potentially affecting neurological disorders. Its structural similarity to known neuroactive agents warrants further investigation into its neuropharmacological effects .

Antimicrobial Properties

Research has demonstrated that derivatives of adamantane exhibit notable antimicrobial activity. For instance, related compounds have been shown to inhibit bacterial growth against both Gram-positive and Gram-negative strains, indicating a potential application in treating bacterial infections .

Antiviral Potential

Similar adamantane-based compounds have been evaluated for their antiviral efficacy against viruses such as influenza. The mechanism of action typically involves interference with viral replication processes, showcasing the therapeutic potential of this class of compounds in antiviral drug development .

Case Studies

Several studies provide insights into the applications and effectiveness of this compound:

Study FocusFindings
Anticancer Activity Research on piperidine derivatives indicated significant inhibition of cancer cell proliferation, with mechanisms involving apoptosis induction .
Antimicrobial Activity Compounds related to this structure demonstrated strong antibacterial activity with minimum inhibitory concentration (MIC) values indicating potential for clinical applications .
Neuropharmacology Investigations into similar compounds suggest potential interactions with neurotransmitter receptors, indicating possible uses in treating neurological disorders .

Comparison with Similar Compounds

Functional Implications of Substituents

  • Adamantane vs. Its rigidity may also stabilize receptor binding conformations.
  • Sulfonyl-Imidazole Moiety :

    • Both compounds share this group, suggesting a conserved role in hydrogen bonding or sulfonyl-mediated interactions with histamine receptors.

Pharmacological and Pharmacokinetic Comparisons

While direct activity data for the adamantane-containing compound is unavailable, insights can be extrapolated from structural analogs:

  • Receptor Binding : Adamantane’s bulk may hinder binding to flat receptor surfaces compared to BJ51536’s planar fluorophenyl-pyrrole. However, its hydrophobicity could enhance residence time in lipid-rich CNS environments.
  • Metabolic Stability : Adamantane’s stability may reduce cytochrome P450-mediated metabolism, prolonging half-life relative to BJ51536’s fluorophenyl group, which is prone to oxidative defluorination.

Patent Landscape and Therapeutic Potential

The compound aligns with patented piperidine derivatives (e.g., WO2007/039200 ) developed as H₃ antagonists for Alzheimer’s disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine, and how can structural intermediates be validated?

  • Methodology :

  • Step 1 : Adamantane-1-carbonyl chloride can be coupled to piperidine via nucleophilic acyl substitution. Reaction conditions (e.g., DCM as solvent, triethylamine as base) should ensure efficient amine activation .
  • Step 2 : Sulfonylation at the 4-position of piperidine requires a sulfonyl chloride derivative of 1-methyl-1H-imidazole. Use anhydrous conditions (e.g., THF, 0–5°C) to minimize hydrolysis .
  • Validation : Confirm intermediates via 1H-NMR^1\text{H-NMR} (e.g., adamantane carbonyl proton at δ ~2.1 ppm) and ESI-MS. For the sulfonyl group, monitor S=O stretching vibrations (~1350–1150 cm1^{-1}) in FT-IR .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) to assess purity (>98%). Retention times should align with reference standards .
  • X-ray Crystallography : If single crystals are obtained (via slow evaporation in EtOAc/hexane), resolve the adamantane and sulfonyl moieties’ spatial arrangement .
  • CHN Analysis : Verify elemental composition (e.g., %C, %N) to confirm stoichiometry .

Q. What pharmacological targets are plausible for this compound based on structural analogs?

  • Methodology :

  • Target Prediction : The adamantane group is associated with kinase inhibition (e.g., MAPK pathways), while the sulfonyl-piperidine-imidazole motif may target histamine receptors (H1/H4) or phosphatases. Use molecular docking against Protein Data Bank (PDB) entries (e.g., 4U5Q for H4R) .
  • In Vitro Assays : Test inhibition of histamine-induced cAMP production in HEK293 cells transfected with H1/H4 receptors .

Advanced Research Questions

Q. How can synthetic yield be optimized for the sulfonylation step, and what side reactions must be mitigated?

  • Methodology :

  • Optimization : Increase sulfonyl chloride equivalents (1.5–2.0 eq.) and use DMAP as a catalyst to enhance reactivity. Monitor reaction progress via TLC (silica gel, EtOAc/hexane 1:1) .
  • Side Reactions : Hydrolysis of the sulfonyl chloride can occur; maintain anhydrous conditions with molecular sieves. Purify via column chromatography (SiO2_2, gradient elution) to remove sulfonic acid byproducts .

Q. How do structural modifications (e.g., adamantane vs. bicyclic analogs) impact target selectivity and potency?

  • Methodology :

  • SAR Study : Synthesize analogs replacing adamantane with norbornene or cyclohexane. Test in parallel against H1/H4 receptors and phosphatases (e.g., PP2A).
  • Data Analysis : Use IC50_{50} values and molecular dynamics simulations (e.g., GROMACS) to correlate lipophilicity (ClogP) with membrane permeability .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodology :

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fraction) to identify rapid degradation (e.g., sulfonyl group oxidation).
  • Pharmacokinetics : Administer the compound in rodents (IV/PO) and measure plasma exposure (LC-MS/MS). Low bioavailability may explain in vivo efficacy gaps .

Q. What computational strategies can predict off-target interactions for this compound?

  • Methodology :

  • Proteome Screening : Perform pharmacophore-based virtual screening (e.g., Schrödinger Phase) against ChEMBL databases. Prioritize kinases (e.g., JAK2) and GPCRs.
  • Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risk from the imidazole-sulfonyl moiety .

Experimental Design Challenges

Q. What strategies address low solubility in aqueous buffers during biological assays?

  • Methodology :

  • Formulation : Use co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin-based encapsulation. Confirm solubility via nephelometry.
  • Pro-drug Design : Introduce phosphate esters at the piperidine nitrogen; hydrolyze in situ via alkaline phosphatase .

Q. How can regioselectivity issues during adamantane coupling be resolved?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the piperidine nitrogen with Boc before adamantane coupling. Deprotect with TFA post-reaction .

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